(N-MeCys(3)-N-MeCys(7))TANDEM (N-MeCys(3)-N-MeCys(7))TANDEM
Brand Name: Vulcanchem
CAS No.: 102390-05-6
VCID: VC0217389
InChI:
SMILES:
Molecular Formula: C19H36
Molecular Weight: 0

(N-MeCys(3)-N-MeCys(7))TANDEM

CAS No.: 102390-05-6

Cat. No.: VC0217389

Molecular Formula: C19H36

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(N-MeCys(3)-N-MeCys(7))TANDEM - 102390-05-6

Specification

CAS No. 102390-05-6
Molecular Formula C19H36
Molecular Weight 0

Introduction

Structural Characteristics

[N-MeCys3,N-MeCys7]TANDEM is characterized by its unique structural features that distinguish it from other DNA-binding agents. It contains two N-methyl groups specifically located on the cysteine residues at positions 3 and 7 . This selective undermethylation differentiates it from its parent compound, Triostin A, which contains additional N-methyl groups. The compound's structure includes an octadepsipeptide ring that plays a crucial role in its DNA-binding mechanism .

The molecular architecture of [N-MeCys3,N-MeCys7]TANDEM enables it to function as a bis-intercalator, inserting portions of its structure between base pairs while positioning its peptide ring in the DNA minor groove . This dual interaction mode allows for strong, sequence-specific binding that depends on both the intercalation capability and the shape complementarity between the peptide ring and the DNA minor groove.

DNA Binding Mechanism

Intercalation Properties

[N-MeCys3,N-MeCys7]TANDEM exhibits a distinctive bis-intercalation mode of binding to DNA. In this mechanism, portions of the molecule insert between adjacent base pairs, effectively "bracketing" a specific dinucleotide sequence . The intercalation process involves substantial conformational changes in both the DNA and the ligand molecule, resulting in a stable complex.

Nuclear magnetic resonance (NMR) studies have provided detailed insights into the binding mechanism, revealing that the intercalation occurs specifically at TpA steps in DNA sequences . During the binding process, the octadepsipeptide ring of [N-MeCys3,N-MeCys7]TANDEM positions itself in the minor groove of the DNA, further stabilizing the complex through additional non-covalent interactions .

Conformational Effects on DNA

When [N-MeCys3,N-MeCys7]TANDEM binds to DNA, it induces specific conformational changes in the sugar-phosphate backbone. Analysis of sugar coupling constants from phase-sensitive COSY data has shown that the sugar of the thymine in the TpA binding site adopts predominantly an N-type sugar conformation . In contrast, the remaining sugars on the DNA maintain an S-type conformation, as commonly observed in other Triostin A and echinomycin complexes .

Sequence Specificity

Preferred Binding Sequences

One of the most notable characteristics of [N-MeCys3,N-MeCys7]TANDEM is its pronounced sequence specificity. Experimental evidence unambiguously demonstrates that this compound binds preferentially to DNA sequences containing TpA steps . This specificity has been confirmed through detailed NMR studies examining the interaction with various DNA oligonucleotides.

Table 1: Binding Properties of [N-MeCys3,N-MeCys7]TANDEM with Different DNA Sequences

DNA SequenceBinding ModeBinding StrengthConformational Effect
[d(GGATATCC)]2Bis-intercalation at TpAStrongT sugar: N-type conformation
[d(GGTTAACC)]2Bis-intercalation at TpAStrongT sugar: N-type conformation
[d(GGAATTCC)]2Non-intercalativeWeakNo significant conformational change

The table above summarizes the critical findings regarding the sequence selectivity of [N-MeCys3,N-MeCys7]TANDEM. The compound forms stable 1:1 saturated complexes with octamers containing TpA steps, specifically [d(GGATATCC)]2 and [d(GGTTAACC)]2 . In contrast, it fails to intercalate effectively with [d(GGAATTCC)]2, which contains an ApT step rather than a TpA step, demonstrating only weak non-intercalative binding to this DNA sequence .

Molecular Basis for Sequence Specificity

The precise molecular basis for the sequence specificity of [N-MeCys3,N-MeCys7]TANDEM involves a complex interplay of structural factors. The preference for TpA steps likely stems from the unique structural and dynamic properties of this dinucleotide sequence, which may facilitate the intercalation process and provide optimal geometry for interaction with the octadepsipeptide ring .

The selectivity for TpA over ApT steps is particularly noteworthy, as these sequences differ only in their orientation. This discrimination indicates that the binding mechanism involves highly specific molecular recognition that depends on the directionality of the base pair sequence. The specific N-methylation pattern of [N-MeCys3,N-MeCys7]TANDEM, with methylation limited to the cysteine residues at positions 3 and 7, appears to be a critical determinant of this sequence specificity .

Comparison with Related Compounds

Relationship to Triostin A

[N-MeCys3,N-MeCys7]TANDEM is an undermethylated analogue of Triostin A, differing primarily in its pattern of N-methylation . While Triostin A contains multiple N-methyl groups, [N-MeCys3,N-MeCys7]TANDEM has N-methyl groups only on the cysteine residues at positions 3 and 7 . This structural difference contributes to the distinctive binding properties of [N-MeCys3,N-MeCys7]TANDEM compared to its parent compound.

Research Methodologies

NMR Spectroscopy

Proton NMR spectroscopy has been instrumental in elucidating the binding properties and sequence specificity of [N-MeCys3,N-MeCys7]TANDEM . This technique has enabled researchers to observe the formation of complexes between the compound and various DNA sequences, providing detailed information about the conformation of both the ligand and the DNA in these complexes.

Phase-sensitive COSY (Correlation Spectroscopy) has been particularly valuable for analyzing the conformational changes in the DNA sugar-phosphate backbone upon binding . This technique has allowed researchers to determine the sugar puckering modes (N-type versus S-type) of individual nucleotides in the DNA-ligand complex, providing critical insights into the structural basis of sequence recognition.

Footprinting Studies

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